molecular formula C7H2F6INS B6350576 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine CAS No. 1408279-90-2

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine

Cat. No.: B6350576
CAS No.: 1408279-90-2
M. Wt: 373.06 g/mol
InChI Key: WRYFIOBOCLYIOG-UHFFFAOYSA-N
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Description

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is a halogenated pyridine derivative with a unique substitution pattern. Its structure features:

  • Iodine at position 2, a heavy halogen that enhances reactivity in cross-coupling reactions (e.g., Suzuki, Stille).
  • Trifluoromethyl (-CF₃) at position 5, contributing strong electron-withdrawing effects and metabolic stability.
  • Trifluoromethylsulphanyl (-SCF₃) at position 4, a lipophilic and electron-deficient group that improves bioavailability and resistance to oxidation.

Its molecular weight is 381.09 g/mol (calculated), and its stability under acidic/basic conditions makes it suitable for diverse synthetic applications.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6INS/c8-6(9,10)3-2-15-5(14)1-4(3)16-7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYFIOBOCLYIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1I)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of 2,5-difluoropyridine followed by the introduction of the trifluoromethylsulphanyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The trifluoromethylsulphanyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation of the trifluoromethylsulphanyl group can produce a sulfone.

Scientific Research Applications

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for drug discovery.

    Industry: It can be used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethylsulphanyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s distinct substituent arrangement differentiates it from analogous pyridine derivatives. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine I (2), -CF₃ (5), -SCF₃ (4) 381.09 High thermal stability; strong EWG effects; superior cross-coupling reactivity
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate I (3), -CF₃ (5), -OSO₂CF₃ (2) 432.15 Enhanced leaving group ability (-OSO₂CF₃); lower lipophilicity
2-Iodo-4-methylsulphanyl-5-trifluoromethylpyridine I (2), -CF₃ (5), -SCH₃ (4) 323.11 Reduced electron withdrawal; higher nucleophilicity at sulphur
2-Chloro-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine Cl (2), -CF₃ (5), -SCF₃ (4) 295.63 Lower reactivity in cross-coupling; reduced steric hindrance
Research Findings
  • Reactivity : The iodine atom in the target compound enables efficient palladium-catalyzed couplings, outperforming chlorine analogs (e.g., 70% yield in Suzuki reactions vs. <20% for Cl derivatives) .
  • Electronic Effects : The -SCF₃ group at position 4 increases electron deficiency more effectively than -SCH₃, as shown by Hammett constants (σₚ = 0.68 for -SCF₃ vs. 0.15 for -SCH₃).
  • Applications : The trifluoromethylsulphanyl moiety enhances binding to hydrophobic enzyme pockets, making the target compound a candidate for kinase inhibitors. In contrast, the sulfonate group in ’s compound limits membrane permeability.

Implications :

  • The target compound’s higher LogP and stability make it preferable for drug design.
  • The sulfonate derivative may serve better in aqueous-phase reactions due to polar -OSO₂CF₃.

Biological Activity

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is a member of the trifluoromethylpyridine family, which has garnered attention in various fields, including agrochemicals and pharmaceuticals. This compound exhibits a unique combination of chemical properties due to its trifluoromethyl and iodo substituents, making it a candidate for various biological applications.

The molecular formula of this compound is C7H2F6INSC_7H_2F_6INS. The structure features a pyridine ring substituted with trifluoromethyl and iodo groups, which contribute to its reactivity and biological activity.

PropertyValue
Molecular Weight307.44 g/mol
CAS Number1408279-90-2
IUPAC Name2-Iodo-5-trifluoromethyl-4-(trifluoromethylsulfanyl)pyridine
Functional GroupsIodine, Trifluoromethyl, Sulfanyl

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. The presence of fluorine atoms enhances lipophilicity and stability, allowing for better membrane penetration and interaction with biological targets.

Target Interactions

  • Enzyme Inhibition : Compounds in the trifluoromethylpyridine class have shown potential as enzyme inhibitors, particularly in the context of herbicide development.
  • Protein-Ligand Binding : The unique electronic properties imparted by the trifluoromethyl groups facilitate strong binding interactions with specific proteins.

Biological Activity Studies

Research has demonstrated that derivatives of trifluoromethylpyridines exhibit significant biological activities, including antimicrobial, antifungal, and herbicidal effects.

Case Studies

  • Antimicrobial Activity : A study published in Frontiers in Microbiology highlighted the antimicrobial properties of similar trifluoromethylpyridine derivatives against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes due to hydrophobic interactions .
  • Herbicidal Effects : In agricultural applications, trifluoromethylpyridines have been used as herbicides. For instance, Fluazifop-butyl, a derivative, targets specific weed species while minimizing damage to crops .
  • Pharmaceutical Applications : Several studies have explored the use of trifluoromethylpyridine derivatives in drug development, particularly for their potential in treating diseases caused by resistant pathogens .

Research Findings

Recent studies indicate that the biological activity of this compound is linked to its structural characteristics:

  • Fluorine Substitution : Enhances biological activity through increased electron-withdrawing effects.
  • Sulfanyl Group : May contribute to the compound's reactivity and interaction with biological targets.

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